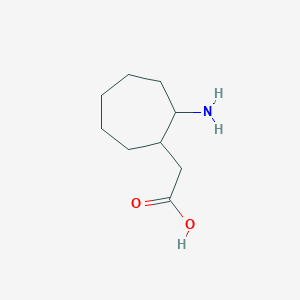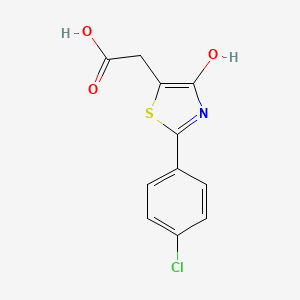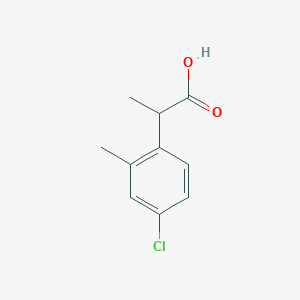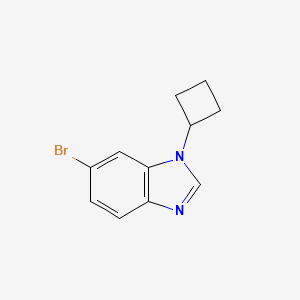
1-(Iodomethyl)-1-methoxy-4-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Iodomethyl)-1-methoxy-4-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with an iodomethyl group, a methoxy group, and a methyl group
Métodos De Preparación
The synthesis of 1-(Iodomethyl)-1-methoxy-4-methylcyclohexane can be achieved through several synthetic routes. One common method involves the reaction of 1-methoxy-4-methylcyclohexane with iodomethane in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The iodomethylation process introduces the iodomethyl group to the cyclohexane ring, resulting in the formation of the desired compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-(Iodomethyl)-1-methoxy-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. These reactions typically occur under mild conditions with the use of appropriate solvents and catalysts.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with different substituents. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, nucleophilic substitution with hydroxide ions can yield 1-(Hydroxymethyl)-1-methoxy-4-methylcyclohexane.
Aplicaciones Científicas De Investigación
1-(Iodomethyl)-1-methoxy-4-methylcyclohexane has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of iodomethyl groups on biological systems. It may serve as a precursor for radiolabeled compounds used in imaging studies.
Medicine: The compound’s derivatives may have potential therapeutic applications. For instance, modifications of the structure could lead to the development of new pharmaceuticals with specific biological activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with desirable properties.
Mecanismo De Acción
The mechanism of action of 1-(Iodomethyl)-1-methoxy-4-methylcyclohexane involves its interaction with molecular targets through its functional groups. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the introduction of different functional groups. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
The pathways involved in the compound’s effects depend on the specific reactions it undergoes. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
1-(Iodomethyl)-1-methoxy-4-methylcyclohexane can be compared with other similar compounds, such as:
1-(Bromomethyl)-1-methoxy-4-methylcyclohexane: Similar in structure but with a bromomethyl group instead of an iodomethyl group. The bromine atom is less reactive than iodine, leading to different reactivity and applications.
1-(Chloromethyl)-1-methoxy-4-methylcyclohexane: Contains a chloromethyl group, which is even less reactive than the bromomethyl group. This compound may have different uses in synthesis and industry.
1-(Hydroxymethyl)-1-methoxy-4-methylcyclohexane: Formed by the substitution of the iodomethyl group with a hydroxyl group
The uniqueness of this compound lies in its high reactivity due to the presence of the iodomethyl group, making it a versatile intermediate in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H17IO |
|---|---|
Peso molecular |
268.13 g/mol |
Nombre IUPAC |
1-(iodomethyl)-1-methoxy-4-methylcyclohexane |
InChI |
InChI=1S/C9H17IO/c1-8-3-5-9(7-10,11-2)6-4-8/h8H,3-7H2,1-2H3 |
Clave InChI |
IGRBNBBTUAHMOD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(CI)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13060981.png)
![2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13060982.png)




![Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate](/img/structure/B13061026.png)





![1,3-dimethyl-5-[(propan-2-yl)amino]-1H-pyrazole-4-carboxylic acid](/img/structure/B13061056.png)

